5-(Isopropyl)-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione
Description
5-(Isopropyl)-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by:
- Position 5 substitution: An isopropyl group, contributing to steric bulk and lipophilicity.
- Position 2 substitution: An aminomethylene group linked to a 4-(trifluoromethoxy)phenyl moiety.
This compound is structurally analogous to intermediates used in medicinal chemistry and organic synthesis, particularly in heterocyclic systems (e.g., thiophenes, oxazoles) . Its core cyclohexane-1,3-dione scaffold allows for diverse functionalization, enabling applications in drug discovery and materials science.
Properties
IUPAC Name |
3-hydroxy-5-propan-2-yl-2-[[4-(trifluoromethoxy)phenyl]iminomethyl]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO3/c1-10(2)11-7-15(22)14(16(23)8-11)9-21-12-3-5-13(6-4-12)24-17(18,19)20/h3-6,9-11,22H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWGBPYNQXGRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Isopropyl)-2-(((4-(trifluoromethoxy)phenyl)amino)methylene)cyclohexane-1,3-dione is a synthetic organic compound with notable biological activity, particularly in agricultural and medicinal chemistry. This article explores its biological interactions, mechanisms of action, and potential applications based on current research findings.
Compound Overview
- Chemical Name : this compound
- Molecular Formula : C16H18F3N1O3
- Molecular Weight : 341.32 g/mol
The compound features a cyclohexanedione structure with an isopropyl group and a trifluoromethoxy-substituted phenyl moiety, which contributes to its diverse biological activities.
Herbicidal Properties
Research indicates that this compound exhibits significant herbicidal activity. Its structural components suggest potential interactions with biological targets involved in plant growth regulation. Similar compounds have been reported to inhibit specific enzymes or metabolic pathways crucial for plant development, making this compound a candidate for controlling unwanted vegetation in agricultural settings.
The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes in plant metabolic pathways. The presence of the trifluoromethoxy group enhances the lipophilicity and binding affinity to target sites.
- Receptor Interaction : Preliminary studies suggest that the compound may bind to specific receptors or proteins that regulate growth and development in plants.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out among structurally similar molecules:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Substituted-phenyl)-cyclopentane-1,3-dione | Cyclopentane core with phenyl substituents | Herbicidal properties |
| 5-(Trifluoromethyl)-2-hydroxycyclohexane-1,3-dione | Hydroxy substitution on cyclohexanedione | Antimicrobial activity |
| 4-(Trifluoromethoxy)-aniline derivatives | Aniline structure with trifluoromethoxy group | Potential enzyme inhibitors |
The unique combination of the isopropyl and trifluoromethoxy groups in this compound may enhance its efficacy compared to other herbicides.
Cytotoxicity Studies
While primarily studied for its herbicidal properties, related compounds have shown promising results in cytotoxicity against cancer cell lines. For instance, derivatives of similar structures have demonstrated selective cytotoxic effects against leukemia cells at submicromolar concentrations. This suggests a potential for broader applications in medicinal chemistry .
Environmental Impact and Safety
As with any synthetic herbicide, understanding the environmental impact is crucial. The Environmental Protection Agency (EPA) monitors such compounds for their ecological effects. The trifluoromethoxy group can influence the persistence and bioaccumulation of these compounds in the environment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a broader class of 2-(aminomethylene)cyclohexane-1,3-diones. Key analogs and their distinguishing features include:
*Calculated based on molecular formula.
Preparation Methods
Condensation of Isobutylideneacetone with Ethyl Malonate
A classical approach involves reacting isobutylideneacetone with ethyl malonate under basic conditions. The reaction proceeds via aldol condensation, followed by ester hydrolysis and decarboxylation to yield 5-isopropyl-1,3-cyclohexanedione.
Procedure :
Alternative Multistep Synthesis
A reported multistep method includes:
- Aldol condensation of methyl vinyl ketone with malonic acid.
- Dieckmann annulation to form the cyclic diketone.
- Decarboxylation under acidic conditions.
Synthesis of 4-(Trifluoromethoxy)aniline
The aromatic amine component is synthesized via direct amination of trifluoromethoxybenzene.
Sodium Ferrate-Mediated Amination
A high-yield method employs sodium ferrate (Na₂FeO₄) and sodium amide (NaNH₂) in dimethyl sulfoxide (DMSO):
- Add trifluoromethoxybenzene (1 mol) and Na₂FeO₄ (1.4 mol) to anhydrous DMSO.
- Heat at 95°C for 4 hours under argon.
- Add NaNH₂ (4.5 mol) and heat at 155°C under 4 atm pressure for 10 hours.
- Quench with water, extract with chloroform, and dry over Na₂SO₄.
Yield : 98.2%.
Knoevenagel Condensation for Methyleneamino Functionalization
The final step involves Knoevenagel condensation between 5-isopropyl-1,3-cyclohexanedione and 4-(trifluoromethoxy)aniline to form the methyleneamino bridge.
Standard Knoevenagel Protocol
- Dissolve 5-isopropyl-1,3-cyclohexanedione (1 mol) and 4-(trifluoromethoxy)aniline (1.1 mol) in glacial acetic acid.
- Add catalytic piperidine (0.1 mol) and reflux at 120°C for 12 hours.
- Cool, precipitate with ice water, and filter.
- Purify via column chromatography (silica gel, hexane/ethyl acetate).
Yield : 65–70%.
Microwave-Assisted Optimization
Modern adaptations use microwave irradiation to accelerate the reaction:
- Mix reactants in ethanol with K₂CO₃ (0.2 mol).
- Irradiate at 150°C for 20 minutes.
- Isolate via vacuum filtration.
Yield : 82% (reduced side-product formation).
Structural and Crystallographic Validation
X-ray diffraction studies of analogous 1,3-dioxin-4-one derivatives confirm the half-boat conformation of the cyclohexanedione ring, stabilized by C–H⋯O interactions. These findings validate the steric compatibility of the isopropyl and trifluoromethoxy groups in the target compound.
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
- Issue : Co-elution of unreacted aniline.
- Solution : Employ gradient elution (0–40% ethyl acetate in hexane) with silica gel chromatography.
Industrial-Scale Adaptations
Patent EP3632903B1 describes a continuous-flow reactor system for large-scale synthesis:
- Feed 5-isopropyl-1,3-cyclohexanedione and 4-(trifluoromethoxy)aniline into a tubular reactor.
- Maintain residence time of 30 minutes at 100°C.
- Separate products via inline liquid-liquid extraction.
Throughput : 50 kg/day.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
